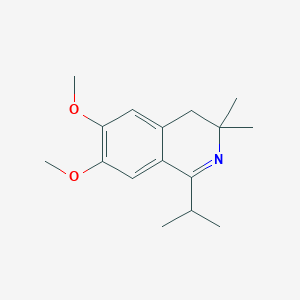![molecular formula C20H19Cl2FN2O2 B14948309 1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is a complex organic compound with a molecular formula of C20H19Cl2FN2O2. This compound is characterized by the presence of a dichlorobenzoyl group, a piperazine ring, a fluorine atom, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride . This intermediate is then reacted with piperazine to form 1-(3,4-dichlorobenzoyl)piperazine . The final step involves the reaction of this intermediate with 5-fluoro-2-methylphenyl ethanone under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The dichlorobenzoyl group and piperazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group influences its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: Used as an intermediate in the synthesis of various organic compounds.
1-(3,4-Dichlorobenzyl)piperazine: Shares the piperazine and dichlorobenzoyl moieties but lacks the fluorine and methyl groups.
Uniqueness
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H19Cl2FN2O2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone |
InChI |
InChI=1S/C20H19Cl2FN2O2/c1-12-9-19(18(23)11-15(12)13(2)26)24-5-7-25(8-6-24)20(27)14-3-4-16(21)17(22)10-14/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
BDIYPMQAPIPKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)
![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)


![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
